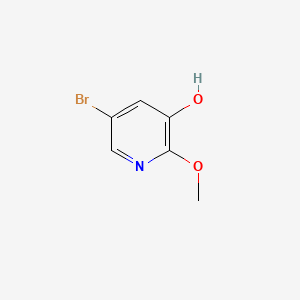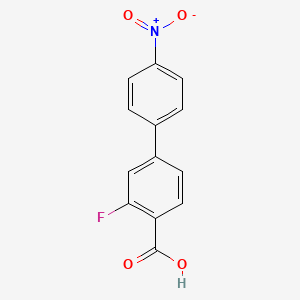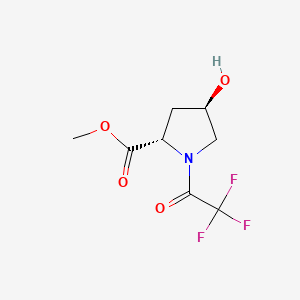
SODIUM PERBORATE TETRAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium perborate tetrahydrate is a chemical compound with the formula NaBO₃·4H₂O. It is widely used as a bleaching agent in detergents and cleaning products. The compound is known for its ability to release hydrogen peroxide when dissolved in water, making it an effective oxidizing agent. This compound is valued for its low toxicity, long shelf life, and eco-friendly properties .
Preparation Methods
Sodium perborate tetrahydrate is synthesized by reacting disodium tetraborate pentahydrate with hydrogen peroxide, followed by crystallization . The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. Industrial production involves the careful mixing of these reactants, followed by filtration and drying to obtain the final product.
Chemical Reactions Analysis
Sodium perborate tetrahydrate undergoes various chemical reactions, primarily involving oxidation. Some key reactions include:
Oxidation of Aromatic Aldehydes: Sodium perborate in acetic acid can oxidize aromatic aldehydes to carboxylic acids.
Oxidation of Iodoarenes: It transforms iodoarenes to (diacetoxyiodo)arenes.
Oxidation of Azines: It oxidizes azines to N-oxides.
Oxidation of Sulfur Heterocycles: It converts sulfur-containing heterocycles to S,S-dioxides.
Oxidative Hydration of Nitriles: Sodium perborate can hydrate nitriles to amides under microwave-assisted conditions.
Common reagents used in these reactions include acetic acid and various solvents like methanol. The major products formed are carboxylic acids, (diacetoxyiodo)arenes, N-oxides, S,S-dioxides, and amides.
Scientific Research Applications
Sodium perborate tetrahydrate has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium perborate tetrahydrate involves the release of hydrogen peroxide upon dissolution in water. This hydrogen peroxide acts as an oxidizing agent, facilitating various chemical reactions. The compound’s ability to deliver hydroperoxide anions at lower pH levels than hydrogen peroxide makes it particularly useful in organic synthesis . The molecular targets and pathways involved include the oxidation of functional groups in organic molecules, leading to the formation of oxidized products.
Comparison with Similar Compounds
Sodium perborate tetrahydrate can be compared with other oxidizing agents such as:
Sodium percarbonate: Another compound that releases hydrogen peroxide but is less stable than sodium perborate.
Hydrogen peroxide: A widely used oxidizing agent that can be hazardous due to its instability and potential for explosion.
Sodium hypochlorite: Commonly used in bleach, but it is more corrosive and less environmentally friendly than sodium perborate.
This compound stands out due to its stability, eco-friendliness, and versatility in various applications.
Properties
CAS No. |
10140-63-3 |
|---|---|
Molecular Formula |
BH11NaO7 |
Molecular Weight |
156.881 |
IUPAC Name |
boric acid;sodium;tetrahydrate |
InChI |
InChI=1S/BH3O3.Na.4H2O/c2-1(3)4;;;;;/h2-4H;;4*1H2 |
InChI Key |
OTODSOIAMBCXAI-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.O.O.O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


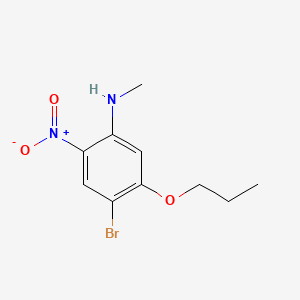
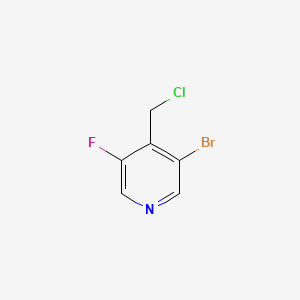
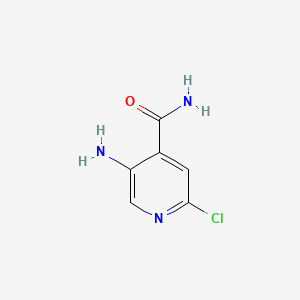
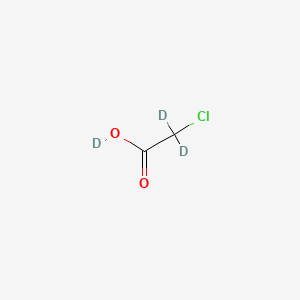

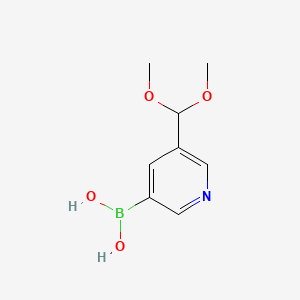
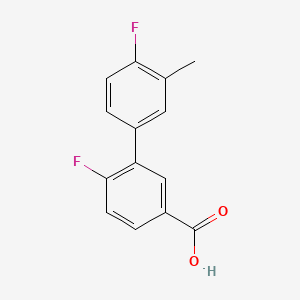
![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
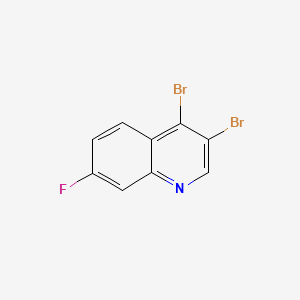
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
